N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide linker connected to a 2-chlorophenylmethyl moiety. Its design integrates halogenated aromatic groups (4-fluorophenyl and 2-chlorophenyl) and a pyridine ring, which may influence solubility, target binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-18-4-2-1-3-15(18)13-25-21(29)19-20(14-9-11-24-12-10-14)28(27-26-19)17-7-5-16(23)6-8-17/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZOFMHXHSZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with pyridine-2-carboxylic acid anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can cross biological membranes due to its lipid-soluble nature and may interact with enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, aromatic ring positions, and linker modifications. Below is a detailed comparison:
Substituent Variations in Benzyl/Pyridinyl Groups
Key Observations :
- Pyridine Position : Pyridin-3-yl () vs. pyridin-4-yl (target compound) may shift binding orientation in kinase active sites due to nitrogen positioning.
- Multi-Target Activity : Sulfonamido and dihydroxy-isopropylphenyl substituents () confer multi-target activity (Hsp90 and kinases), whereas the target compound’s simpler substituents may limit this versatility.
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Biological Screening : Analogs in exhibit low nM IC₅₀ values against Hsp90 and kinases, suggesting the target compound’s activity could be modulated by its substituents. For example, the absence of a sulfonamido group (as in ) may reduce kinase inhibition efficacy.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as L741-0070) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
L741-0070 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 407.83 g/mol |
| Molecular Formula | C21H15ClFN5O |
| LogP | 3.108 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.38 Ų |
The compound features a triazole ring, which is known for its broad range of biological activities, including antifungal, antibacterial, and anticancer properties .
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. In a study focusing on the structure-activity relationship of 1,2,4-triazoles, L741-0070 was tested against various fungal strains. The results demonstrated significant antifungal activity, with an IC50 value indicating effective inhibition of fungal growth . The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Properties
L741-0070 has also shown promise in cancer research. A study reported that derivatives of triazoles have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to L741-0070 were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, yielding IC50 values of 6.2 μM and 27.3 μM respectively . This suggests potential for development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In vitro studies revealed that L741-0070 exhibited antibacterial activity comparable to established antibiotics like linezolid and vancomycin, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .
Structure-Activity Relationship (SAR)
The structure of L741-0070 plays a crucial role in its biological activity. The presence of the triazole ring is essential for its antifungal and anticancer properties. Modifications in the phenyl and pyridine substituents can significantly alter its potency and selectivity against different biological targets. For example:
- Chlorophenyl Substitution : Enhances antifungal activity.
- Fluorophenyl Group : Contributes to increased lipophilicity and potential for better membrane permeability.
Case Studies
- Antifungal Efficacy Study : A series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. L741-0070 was among the most potent compounds tested, demonstrating an IC50 value of 0.5 μg/mL.
- Cytotoxicity Assessment : In a comparative study involving various triazole derivatives against cancer cell lines, L741-0070 showed significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, indicating its potential as a lead compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
